methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a thiophene ring
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S2/c1-10-7-8-22-14(10)13(17)9-16-23(19,20)12-5-3-11(4-6-12)15(18)21-2/h3-8,13,16-17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMCIHQHNYEAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the thiophene derivative, followed by the introduction of the sulfamoyl group, and finally, the esterification to form the benzoate ester. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
A notable synthesis method involves the reaction of methyl 4-aminobenzoate with 3-methylthiophen-2-carbaldehyde in the presence of appropriate coupling reagents to form the desired sulfamoyl derivative. This method has been optimized for yield and purity through various solvent systems and reaction conditions .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate. It has been shown to inhibit the activity of certain cancer-related enzymes, such as carbonic anhydrases, which are overexpressed in various tumors. The compound's ability to target these enzymes suggests it could be developed as a therapeutic agent for cancer treatment .
Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against several bacterial strains. The sulfamoyl group is particularly significant in enhancing its efficacy against pathogens, making it a candidate for further development in antibiotic therapies .
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory pathways can provide therapeutic benefits .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzoate ring and modifications to the sulfamoyl group have been systematically studied to ascertain their effects on potency and selectivity against target enzymes.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxyethyl substitution | Increased solubility |
| Methylthiophenyl group | Enhanced enzyme inhibition |
| Alteration of sulfamoyl group | Variable antimicrobial efficacy |
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate: Lacks the methyl group on the thiophene ring.
Methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)carbamoyl)benzoate: Contains a carbamoyl group instead of a sulfamoyl group.
Uniqueness
Methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate is unique due to the presence of both the sulfamoyl group and the methyl-substituted thiophene ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate is a complex compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C14H17N1O4S1
- Molecular Weight : 299.36 g/mol
- CAS Number : 26447-85-8
Structure Representation
The structural representation includes a benzoate moiety linked to a sulfamoyl group, which is further substituted with a hydroxyethyl group and a methylthiophenyl group. This unique structure may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
- Inhibition of Carbonic Anhydrase (CA) : Recent studies indicate that compounds with sulfamoyl groups exhibit significant inhibitory effects on carbonic anhydrases, particularly CA IX, which is overexpressed in several cancers. Inhibitors targeting CA IX have shown promise in reducing tumor growth and metastasis due to their ability to alter the tumor microenvironment .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also possess such activity .
- Antioxidant Properties : The presence of thiophene rings in the structure may contribute to antioxidant activity, which can mitigate oxidative stress in biological systems .
Pharmacological Effects
- Antitumor Activity : Compounds structurally related to this compound have been investigated for their potential antitumor effects, showing promising results in preclinical models .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are beneficial in treating conditions characterized by chronic inflammation .
- Toxicity Profile : Preliminary toxicity assessments indicate that while the compound shows significant biological activity, it also requires careful evaluation due to potential adverse effects associated with its chemical structure .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of sulfamoyl benzoates, including this compound). The findings revealed that these compounds exhibited high selectivity towards CA IX with an observed binding affinity (Kd) of 0.12 nM, showcasing their potential as anticancer agents .
Case Study 2: Antimicrobial Activity
In vitro assays were conducted to assess the antimicrobial activity of related compounds against various bacterial strains. Results indicated that certain derivatives showed significant inhibition of bacterial growth, supporting the hypothesis that this compound may also exhibit similar properties .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H17N1O4S1 |
| Molecular Weight | 299.36 g/mol |
| CAS Number | 26447-85-8 |
| Antitumor Activity | High affinity for CA IX |
| Antimicrobial Activity | Significant inhibition |
| Toxicity Profile | Requires further evaluation |
Q & A
Q. What are the recommended synthetic routes for methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling a sulfamoyl chloride intermediate with a hydroxyl-substituted thiophene derivative. For example:
Prepare the sulfamoyl chloride intermediate via chlorosulfonation of methyl 4-aminobenzoate.
React with 2-(3-methylthiophen-2-yl)ethanol under basic conditions (e.g., pyridine) to form the sulfamoyl linkage.
Optimize yields by controlling stoichiometry (1:1.2 molar ratio of sulfamoyl chloride to alcohol) and reaction temperature (0–5°C to minimize side reactions).
Characterization via -NMR and LC-MS is critical to confirm purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopy : -NMR (to verify sulfamoyl NH and hydroxyethyl proton signals) and FT-IR (for sulfonamide S=O stretches at ~1350 cm) .
- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity.
- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion [M+H] and rule out degradation products .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Store aliquots at 4°C, -20°C, and room temperature (25°C) for 1–6 months.
- Analyze degradation via HPLC every 30 days; track loss of parent compound and formation of hydrolysis products (e.g., free benzoic acid).
- Use kinetic modeling (Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of the 3-methylthiophen-2-yl moiety on biological activity?
- Methodological Answer :
- Synthetic Modifications : Replace the 3-methylthiophene with other heterocycles (e.g., furan, pyridine) or alter substituents (e.g., 4-methyl vs. 5-chloro).
- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays.
- Data Analysis : Correlate IC values with electronic (Hammett constants) and steric (Taft parameters) properties of substituents .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antimicrobial effects)?
- Methodological Answer :
- Dose-Response Curves : Perform assays across a wider concentration range (nM to mM) to identify off-target effects.
- Selectivity Profiling : Use panels of related enzymes/pathogens to assess specificity.
- Mechanistic Studies : Employ molecular docking (PDB: 3D enzyme structures) and site-directed mutagenesis to validate binding interactions .
Q. How can environmental fate studies be structured to assess the compound’s persistence and degradation pathways?
- Methodological Answer :
- Laboratory Simulations : Expose the compound to UV light, microbial consortia, or aqueous hydrolysis (pH 3–9) for 30 days.
- Analytical Tools : Use LC-MS/MS to identify transformation products (e.g., sulfonic acid derivatives).
- Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
